5-(2-Bromophenyl)-5-oxovaleric acid

Description

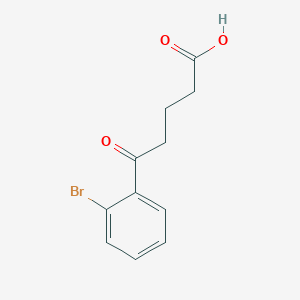

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2-bromophenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c12-9-5-2-1-4-8(9)10(13)6-3-7-11(14)15/h1-2,4-5H,3,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVADNGAAQDTJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564180 | |

| Record name | 5-(2-Bromophenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124576-25-6 | |

| Record name | 5-(2-Bromophenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Classification and Nomenclature of 5 2 Bromophenyl 5 Oxovaleric Acid

5-(2-Bromophenyl)-5-oxovaleric acid is a chemical compound that can be classified based on its constituent functional groups. It is a carboxylic acid, specifically a valeric acid derivative, which is a five-carbon carboxylic acid. The presence of a ketone group at the fifth carbon position (relative to the carboxylic acid) also categorizes it as a keto acid. Furthermore, the molecule contains a bromophenyl group, which is a benzene (B151609) ring substituted with a bromine atom, attached at the same carbon as the ketone. The "ortho-" or "2-" position of the bromine atom on the phenyl ring is a key structural feature.

The systematic IUPAC name for this compound is 5-(2-bromophenyl)-5-oxopentanoic acid . chemscene.com The name clearly delineates its structure: a pentanoic acid backbone with an oxo (ketone) group at the 5th carbon and a 2-bromophenyl substituent also at the 5th carbon. It is also commonly referred to as this compound. chemscene.com

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₁BrO₃ |

| Molecular Weight | 271.11 g/mol |

| CAS Number | 124576-25-6 |

| Synonyms | 5-(2-Bromophenyl)-5-oxopentanoic acid |

General Significance of β Keto Carboxylic Acids As Versatile Synthetic Intermediates

β-Keto acids, which contain a carbonyl group at the beta position relative to a carboxylic acid, are highly valuable intermediates in organic synthesis. researchgate.net Their utility stems from the reactivity of this specific arrangement of functional groups.

One of the most characteristic reactions of β-keto acids is their propensity to undergo decarboxylation upon heating, a process where they lose a molecule of carbon dioxide. masterorganicchemistry.com This reaction proceeds through a cyclic transition state and results in the formation of an enol, which then tautomerizes to the more stable ketone. This decarboxylation provides a strategic method for the synthesis of ketones.

The synthesis of β-keto acids can be achieved through various methods, with the Claisen condensation being a prominent example. fiveable.me This reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester, which can then be hydrolyzed to the corresponding β-keto acid. Other synthetic routes include the reaction of carboxylic acid dianions with acyl chlorides or esters, and the solvolysis of ketene (B1206846) dimers or enol ethers. tandfonline.com

The enolate ions generated from β-keto acids are crucial nucleophiles in many carbon-carbon bond-forming reactions. fiveable.me The presence of both the keto and carboxylic acid groups allows for a wide range of chemical transformations, making them versatile precursors for more complex molecules. researchgate.net

Importance of Ortho Bromophenyl Moieties in Modern Synthetic Transformations

The presence of a bromine atom on an aromatic ring, particularly at the ortho position to another substituent, provides a reactive handle for a multitude of modern synthetic transformations. Aryl bromides are key substrates in a variety of cross-coupling reactions , which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

For instance, the ortho-bromophenyl group can readily participate in reactions like the Suzuki, Heck, and Sonogashira couplings. These reactions, often catalyzed by transition metals like palladium or nickel, allow for the introduction of a wide array of substituents at the position of the bromine atom. rsc.org The steric bulk of the ortho-substituent can sometimes influence the reaction conditions required for efficient coupling. nih.gov

Recent advancements in catalysis have led to the development of dual catalytic systems, for example, combining nickel and cobalt catalysts, that can effectively couple sterically hindered aryl bromides, including those with ortho substituents. nih.gov Furthermore, catalytic asymmetric cross-coupling reactions of compounds containing α-bromo esters have been developed to produce α-aryl carboxylic acid derivatives with high enantioselectivity. organic-chemistry.org

The ortho-bromophenyl moiety is therefore a valuable functional group for the strategic construction of complex aromatic and heteroaromatic systems, which are prevalent in pharmaceuticals and other functional materials. nih.gov

Overview of Current Research Trends Relevant to 5 2 Bromophenyl 5 Oxovaleric Acid

Direct Synthetic Routes to the Carboxylic Acid

The most direct methods for synthesizing this compound involve constructing the final carboxylic acid in the primary reaction sequence. These strategies are valued for their efficiency and often involve common, well-established reaction types.

Hydrolysis of Ester Analogs (e.g., Ethyl 5-(2-Bromophenyl)-5-oxovalerate)

A prevalent and straightforward method for the synthesis of this compound is the hydrolysis of its corresponding ester, such as Ethyl 5-(2-bromophenyl)-5-oxovalerate . sigmaaldrich.com This process typically involves heating the ester in the presence of a base, like sodium hydroxide, followed by acidification. sserc.org.uk The alkaline hydrolysis of the ester functionality proceeds to completion, forming the sodium salt of the carboxylic acid (sodium 5-(2-bromophenyl)-5-oxovalerate). Subsequent treatment with a strong acid, such as hydrochloric acid, protonates the carboxylate to yield the final, often insoluble, carboxylic acid, which can then be isolated via filtration. sserc.org.uk The reaction conditions, such as the concentration of the base and the reaction temperature, are critical for achieving high yields and purity. The reactivity of esters in alkaline hydrolysis can be influenced by the solvent system used, with mixtures like DMSO-H₂O shown to significantly accelerate reaction rates for similar compounds. scholaris.ca

Table 1: Reaction Data for Ester Hydrolysis

| Starting Material | Reagents | Product | Key Steps |

|---|

Friedel-Crafts Acylation of Bromobenzene (B47551) Derivatives with Glutaric Anhydride (B1165640)

The Friedel-Crafts acylation represents a powerful tool for forming carbon-carbon bonds to aromatic rings. wikipedia.org In this context, this compound can be synthesized by the reaction of bromobenzene with glutaric anhydride. This reaction is an electrophilic aromatic substitution where the acyl group is introduced onto the aromatic ring. organic-chemistry.orglibretexts.org The reaction requires a Lewis acid catalyst, most commonly aluminum trichloride (B1173362) (AlCl₃), to activate the glutaric anhydride and generate the acylium ion electrophile. wikipedia.orgtcd.ie

The reaction is typically carried out in a suitable inert solvent. A stoichiometric amount of the Lewis acid catalyst is generally necessary because the product ketone forms a stable complex with it. wikipedia.org The initial product of the acylation is a ketoacid-Lewis acid complex, which upon workup with water, hydrolyzes to release the final 5-(aryl)-5-oxovaleric acid. The substitution pattern on the bromobenzene ring is directed by the bromine atom, which is an ortho-, para- director. This can lead to a mixture of isomers, including the desired ortho substituted product.

Synthesis via Functional Group Interconversion

Alternative synthetic strategies involve the formation of the ketoacid functionality from other precursor functional groups. These multi-step sequences offer flexibility and can be advantageous when direct routes are problematic.

Carboxylation of Organometallic Reagents Derived from Bromophenyl Precursors

This approach involves the creation of an organometallic intermediate from a suitable bromophenyl precursor. For instance, a Grignard reagent could be formed from a precursor like 1-bromo-2-(5-halopentyl)benzene. The subsequent reaction of this organometallic species with carbon dioxide (often in the form of dry ice) followed by an acidic workup would yield the desired carboxylic acid. While Grignard reagents are known to react with esters and acid chlorides, their reaction with CO₂ is a fundamental method for carboxylic acid synthesis. libretexts.orgyoutube.com More recently, methods using potassium salts of carboxylic acids as carboxylating agents through CO₂ exchange have been developed, offering an alternative that avoids the need for highly reactive organometallic reagents under strictly inert conditions. nih.gov

Oxidation Reactions of Related Alcohols or Aldehydes

The target carboxylic acid can be obtained through the oxidation of a corresponding primary alcohol or aldehyde. libretexts.org The oxidation of a primary alcohol, such as 5-(2-bromophenyl)-5-hydroxyvaleric acid, to a carboxylic acid can be achieved using strong oxidizing agents like potassium dichromate(VI) in sulfuric acid or potassium permanganate. chemguide.co.ukwikipedia.org The reaction typically involves heating the alcohol under reflux with an excess of the oxidizing agent to ensure the oxidation proceeds fully to the carboxylic acid stage. libretexts.orgchemguide.co.uk The oxidation of primary alcohols to carboxylic acids generally proceeds through an aldehyde intermediate. wikipedia.org Milder reagents, such as pyridinium (B92312) chlorochromate (PCC), are used to stop the oxidation at the aldehyde stage. libretexts.org Therefore, if the corresponding aldehyde, 5-(2-bromophenyl)-5-oxovaleraldehyde, were available, it could also be oxidized to the target carboxylic acid using similar strong oxidizing conditions. organic-chemistry.org

Table 2: Oxidation Reagents for Alcohol/Aldehyde to Carboxylic Acid Conversion

| Reagent | Description |

|---|---|

| Potassium Dichromate (K₂Cr₂O₇) | A strong oxidizing agent, typically used in acidic solution (e.g., H₂SO₄). chemguide.co.uk |

| Potassium Permanganate (KMnO₄) | A very strong oxidizing agent that can be used under acidic, basic, or neutral conditions. wikipedia.org |

Analogous and Stereoselective Synthetic Approaches for Related Ketoacids

The synthesis of ketoacids is a broad field, and many methods developed for other targets can be conceptually applied to this compound. For example, the synthesis of the related compound 5-(2-Bromophenyl)-4-oxopentanoic acid has been documented in synthetic research. whiterose.ac.uk Furthermore, significant efforts in organic synthesis have been directed towards the stereoselective synthesis of complex ketoacids and their derivatives, which are important in medicinal chemistry and natural product synthesis. For instance, stereoselective approaches have been developed for sialic acid analogs, which are complex keto-containing sugar acids. nih.gov These advanced methods often employ chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction, a consideration that could be relevant if chiral derivatives of this compound were desired.

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₁H₁₁BrO₃ |

| Ethyl 5-(2-bromophenyl)-5-oxovalerate | C₁₃H₁₅BrO₃ |

| Bromobenzene | C₆H₅Br |

| Glutaric anhydride | C₅H₆O₃ |

| Aluminum trichloride | AlCl₃ |

| Sodium hydroxide | NaOH |

| Hydrochloric acid | HCl |

| Carbon dioxide | CO₂ |

| Potassium dichromate(VI) | K₂Cr₂O₇ |

| Potassium permanganate | KMnO₄ |

| Pyridinium chlorochromate (PCC) | C₅H₆NCrO₃Cl |

Applications of Chiral Auxiliaries in Conjugate Additions

The construction of stereogenic centers with high fidelity is a cornerstone of modern organic synthesis, particularly in the preparation of biologically active compounds. nih.gov Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.orgnumberanalytics.comnumberanalytics.com This strategy is highly effective in conjugate addition reactions for the synthesis of enantiomerically enriched γ-keto acids and their precursors.

A chiral auxiliary functions by creating a diastereomeric intermediate that biases the approach of a reactant to one face of the molecule. scielo.org.mx After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

Several classes of chiral auxiliaries have proven effective in asymmetric conjugate additions:

Oxazolidinones: Evans' oxazolidinone auxiliaries are widely used to control the stereochemistry of enolate reactions. wikipedia.org The N-acylated oxazolidinone can be deprotonated to form a Z-enolate, where one face is effectively shielded by the substituent on the chiral auxiliary. The subsequent reaction with a Michael acceptor proceeds with high diastereoselectivity. Polymer-supported oxazolidinone auxiliaries have also been developed to facilitate purification and recycling. bath.ac.uk

Sulfur-Based Auxiliaries: Chiral sulfoxides and sulfinamides are effective auxiliaries in asymmetric synthesis. scielo.org.mxthieme-connect.com For instance, N-sulfinyl metalloenamines, derived from tert-butanesulfinyl ketimines, can undergo diastereoselective Michael additions to α,β-unsaturated ketones. thieme-connect.com

Pseudoephedrine and Pseudoephenamine: These amino alcohol-derived auxiliaries are practical for the asymmetric alkylation of enolates. nih.gov Amides formed from pseudoephedrine or pseudoephenamine can be deprotonated and reacted with Michael acceptors, with the chiral framework directing the stereochemical outcome. The resulting products can be readily converted into enantiomerically enriched carboxylic acids, ketones, or alcohols. nih.gov

Traceless Auxiliaries: An innovative approach involves the use of chiral lithium amides as "traceless" auxiliaries. In the direct enantioselective Michael addition of carboxylic acids to α,β-unsaturated esters, a chiral dilithium (B8592608) amide can form a chiral aggregate with the enediolate of the carboxylic acid, thereby inducing stereoselectivity without being covalently bound to the final product structure. acs.org

The selection of the chiral auxiliary and reaction conditions is crucial for achieving high diastereoselectivity. The steric and electronic properties of the auxiliary, the nature of the solvent, the counterion, and the temperature all play significant roles in the stereochemical outcome of the conjugate addition.

Multicomponent Reaction Methodologies Incorporating Ketoacid Components

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single operation. nih.gov This approach offers high atom economy, step efficiency, and the potential to rapidly generate libraries of structurally diverse compounds. nih.govwhiterose.ac.uk Ketoacids are valuable building blocks in MCRs due to the presence of two distinct reactive functional groups, the ketone and the carboxylic acid, which can participate in a variety of transformations. whiterose.ac.ukrsc.org

Several named MCRs can incorporate ketoacid components for the synthesis of diverse heterocyclic scaffolds:

Ugi Reaction: The classic Ugi four-component reaction (U-4CR) involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like scaffold. nih.gov When a ketoacid is used, the intramolecular reaction possibilities of the resulting Ugi adduct increase, providing access to a wide range of heterocyclic systems, such as lactams. whiterose.ac.uk The Ugi-Smiles coupling, a variation of the U-4CR, can also be employed using phenols in place of carboxylic acids. nih.gov

Petasis Reaction: The Petasis three-component reaction (borono-Mannich reaction) couples an amine, a carbonyl compound (like the keto group of a ketoacid), and an organoboronic acid. nih.gov This reaction has been utilized in the synthesis of bioactive molecules, such as the antiviral drug Aplaviroc, where the key step involves a multicomponent reaction leading to a diketopiperazine core. nih.gov

Other MCRs: Ketoacids can participate in various other MCRs to produce complex heterocyclic structures. For example, three-component reactions involving aromatic aldehydes, ethylenediamine, and β-keto esters have been shown to yield seven-membered rings. acs.org Similarly, γ-keto sulfones can be synthesized via a three-component reaction of cyclopropanols, a sulfur dioxide source, and alkyl halides, proceeding through a γ-keto sulfinate intermediate. researchgate.net

The versatility of ketoacids in MCRs stems from their ability to act as bifunctional synthons, enabling domino or tandem reaction sequences that rapidly build molecular complexity from simple and readily available starting materials.

Optimization of Reaction Conditions and Catalyst Selection for Enhanced Yield and Selectivity

A primary route for the synthesis of this compound involves the Friedel-Crafts acylation of bromobenzene with glutaric anhydride. The success of this reaction is highly dependent on the optimization of reaction conditions and the appropriate selection of a catalyst. The electron-withdrawing nature of the bromine atom deactivates the aromatic ring, making the Friedel-Crafts acylation more challenging compared to electron-rich substrates. nih.govbeilstein-journals.org

Catalyst Selection: The choice of catalyst is critical for overcoming the low reactivity of bromobenzene.

Lewis Acids: Traditional Lewis acids like aluminum chloride (AlCl₃) are commonly used but often required in stoichiometric amounts. libretexts.orgchemguide.co.uk Other metal halides, such as iron(III) chloride (FeCl₃), have also been employed. nih.gov Interestingly, in some systems, hydrated forms of metal chlorides, like FeCl₃·6H₂O, have shown superior catalytic activity compared to their anhydrous counterparts. beilstein-journals.org

Solid Acid Catalysts: To address the environmental and practical issues associated with homogeneous Lewis acids, heterogeneous solid catalysts have been developed. These include zeolites, ion-exchange resins, and heteropolyacids, which offer advantages such as reusability and reduced waste. researchgate.net For instance, phosphotungstic acid encapsulated in metal-organic frameworks (MOFs) has been shown to be an efficient catalyst for Friedel-Crafts acylation reactions. acs.org

Ionic Liquids: Ionic liquids can serve as both solvents and catalysts, providing a non-volatile medium for the reaction. Tunable aryl alkyl ionic liquids (TAAILs) have been designed to facilitate Friedel-Crafts acylation, with the catalytic performance depending on the specific structure of the ionic liquid. nih.govbeilstein-journals.org

Optimization of Reaction Parameters: Fine-tuning the reaction conditions is essential for maximizing the yield and selectivity of the desired product.

Temperature: The reaction temperature significantly influences the reaction rate. While higher temperatures can increase the rate, they may also lead to the formation of undesired byproducts. For the acylation of anisole, a model electron-rich substrate, temperatures between 40-60 °C have been found to be effective. nih.govchemguide.co.uk

Reactant Stoichiometry: The molar ratio of the acylating agent to the aromatic substrate can affect the conversion. Using an excess of the anhydride can drive the reaction to completion, but a large excess may not be beneficial and increases cost. nih.gov

Solvent: The choice of solvent can impact catalyst activity and product distribution. While some reactions are performed neat, others utilize solvents like 1,2-dichlorobenzene (B45396) or supercritical carbon dioxide. researchgate.net In some cases, ultrasound irradiation has been used to accelerate the reaction and improve yields, especially with heterogeneous catalysts. acs.orgnih.gov

The following tables summarize the effects of different catalysts and reaction conditions on the yield of Friedel-Crafts acylation reactions, providing a general overview of optimization strategies.

Table 1: Effect of Various Catalysts on a Model Friedel-Crafts Acylation Reaction

Click to view table

| Catalyst | Substrate | Acylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| FeCl₃·6H₂O | Anisole | Acetic Anhydride | TAAIL | 60 | >95 | beilstein-journals.org |

| AlCl₃ (anhydrous) | Anisole | Acetic Anhydride | TAAIL | 60 | 0 | nih.gov |

| CeCl₃·7H₂O | Anisole | Acetic Anhydride | TAAIL | 60 | <5 | nih.gov |

| Zeolite Y | Benzofuran derivative | Acyl Chloride | 1,2-Dichlorobenzene | N/A | High | researchgate.net |

| PTA@MIL-53(Fe) | Phenol | Acyl Chloride | N/A (Ultrasound) | Ambient | High | acs.org |

This table is illustrative and compiles data from different model reactions to show general trends in catalyst performance.

Table 2: Optimization of Reaction Conditions for the Acylation of Anisole with Acetic Anhydride using FeCl₃·6H₂O in an Ionic Liquid

Click to view table

| Entry | Catalyst Load (mol%) | Temperature (°C) | Time (h) | Anhydride Equiv. | Conversion (%) | Reference |

| 1 | 10 | 60 | 2 | 2 | 100 | nih.govbeilstein-journals.org |

| 2 | 10 | 60 | 2 | 3 | 100 | nih.govbeilstein-journals.org |

| 3 | 10 | 40 | 24 | 2 | 90 | nih.govbeilstein-journals.org |

| 4 | 5 | 40 | 24 | 2 | 80 | nih.govbeilstein-journals.org |

| 5 | 2 | 40 | 24 | 2 | 55 | nih.govbeilstein-journals.org |

This table demonstrates the interplay between catalyst loading, temperature, and reaction time on the outcome of the reaction.

By systematically optimizing the catalyst system and reaction parameters, it is possible to develop an efficient and selective synthesis for challenging substrates like this compound.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, allowing for the formation of esters, amides, and cyclized products.

Esterification Reactions to Form Novel Esters

The carboxylic acid function of this compound can be readily converted into esters through various established methods. One highly efficient, modern approach involves the use of triphenylphosphine (B44618) oxide (TPPO) activated by oxalyl chloride. nih.gov This system facilitates esterification under mild, neutral conditions at room temperature, offering excellent yields. nih.gov The reaction proceeds by activating the carboxylic acid, making it susceptible to nucleophilic attack by an alcohol. nih.gov

This method is applicable to a broad range of carboxylic acids and alcohols, including those with both electron-donating and electron-withdrawing groups, suggesting its suitability for the esterification of this compound with various alcohols to produce a library of novel ester derivatives. nih.gov

Table 1: Representative Esterification Conditions

| Parameter | Condition |

|---|---|

| Activating System | Triphenylphosphine oxide (TPPO) / Oxalyl Chloride ((COCl)₂) |

| Base | Triethylamine (Et₃N) |

| Solvent | Acetonitrile (B52724) (CH₃CN) |

| Temperature | Room Temperature |

| Reaction Time | Approximately 1 hour |

Data derived from a general esterification protocol applicable to various carboxylic acids. nih.gov

Amide Bond Formation with Various Amines

The formation of an amide bond is a fundamental transformation in chemical synthesis, and the carboxylic acid moiety of this compound is a prime candidate for this reaction. Amides are typically synthesized by coupling a carboxylic acid with an amine. While traditional methods often require coupling reagents that generate significant waste, more sustainable, direct amidation protocols are available. irb.hr

Solvent-free thermo-mechanochemical methods, for instance, allow for the direct coupling of carboxylic acids and amines without the need for activating agents, proceeding through crystalline intermediates. irb.hr This approach has been successfully applied to the synthesis of active pharmaceutical ingredients, demonstrating its potential for creating amide derivatives of this compound. irb.hr The reaction of the parent compound with various primary or secondary amines would yield the corresponding N-substituted amides, such as 5-[(2-Bromophenyl)amino]-5-oxopentanoic acid. bldpharm.com

Table 2: Research Findings on Direct Amidation

| Method | Key Feature | Advantage |

|---|---|---|

| Thermo-mechanochemistry | Simultaneous mechanical and thermal activation. | Avoids solvents and coupling reagents, improving sustainability. irb.hr |

| Catalysis | Use of boron or metal catalysts. | Offers a greener alternative to stoichiometric coupling reagents. irb.hr |

This table summarizes general findings in amide bond formation relevant to the target molecule. irb.hr

Intramolecular Cyclization Reactions (e.g., Formation of Lactams or Pyrrolidinone Derivatives)

The structure of this compound, featuring a ketone and a carboxylic acid separated by a four-carbon chain, is predisposed to intramolecular reactions. Specifically, if the ketone is converted to an amine via reductive amination, the resulting δ-amino acid can undergo intramolecular cyclization to form a five-membered ring lactam, also known as a pyrrolidinone.

This type of cyclization is a well-established pathway for synthesizing heterocyclic structures. youtube.comnih.gov The reaction involves a nucleophilic attack by the amine group on the activated carboxylic acid (or ester) carbonyl carbon, followed by the elimination of a water molecule (or alcohol) to form the stable cyclic amide. The resulting product would be a 1-substituted-5-(2-bromophenyl)pyrrolidin-2-one derivative. The synthesis of related structures, such as 1-(2-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid, confirms the feasibility of this cyclization pathway. uni.lu

Reactivity of the Ketone Moiety (Oxo Group)

The ketone group provides a second major site for chemical modification, primarily through reactions involving nucleophilic attack at the electrophilic carbonyl carbon.

Nucleophilic Addition Reactions (e.g., with Organometallic Reagents or Hydrides)

The oxo group of this compound is susceptible to nucleophilic addition by a variety of reagents.

Reduction with Hydrides: The ketone can be selectively reduced to a secondary alcohol using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation converts the keto-acid into the corresponding hydroxy-acid, 5-(2-Bromophenyl)-5-hydroxypentanoic acid.

Reaction with Organometallic Reagents: Addition of organometallic reagents, like Grignard reagents (R-MgBr) or organolithium compounds (R-Li), to the ketone results in the formation of a tertiary alcohol. nih.govescholarship.org This reaction creates a new carbon-carbon bond at the carbonyl position, allowing for the introduction of various alkyl or aryl substituents and significantly increasing molecular complexity. escholarship.org The initial product of the addition is a tetrahedral intermediate which is protonated during aqueous workup to yield the final alcohol. nih.gov

Table 3: Nucleophilic Addition Reactions at the Ketone

| Reagent Type | Reagent Example(s) | Product Functional Group |

|---|---|---|

| Hydride Reagents | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary Alcohol |

| Organometallic Reagents | Grignard Reagents (e.g., CH₃MgBr), Organolithium Reagents | Tertiary Alcohol |

This table outlines common nucleophilic additions to ketones. escholarship.org

Condensation Reactions with Nitrogen or Oxygen Nucleophiles

The ketone carbonyl group can undergo condensation reactions with primary amines and their derivatives, such as hydroxylamine (B1172632) and hydrazine (B178648), or with compounds containing an active methylene (B1212753) group.

Formation of Imines and Related Derivatives: Reaction with primary amines (R-NH₂) leads to the formation of imines (Schiff bases). Condensation with hydroxylamine (NH₂OH) yields an oxime, while reaction with hydrazine (H₂NNH₂) or substituted hydrazines produces the corresponding hydrazone. nih.gov These reactions are fundamental in the synthesis of various heterocyclic systems.

Knoevenagel Condensation: The ketone can react with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base or a catalyst like triphenylphosphine. organic-chemistry.org This Knoevenagel condensation leads to the formation of a new carbon-carbon double bond adjacent to the former carbonyl group, yielding an α,β-unsaturated product. organic-chemistry.orgmdpi.com This pathway is a powerful tool for carbon chain extension and functionalization.

Selective Reduction to Corresponding Alcohols or Alkanes

The ketone functional group in this compound is a prime target for reduction, which can be selectively controlled to yield either the corresponding secondary alcohol, 5-(2-Bromophenyl)-5-hydroxyvaleric acid, or be completely reduced to the alkane, 5-(2-Bromophenyl)pentanoic acid.

The selective reduction of the ketone to an alcohol can typically be achieved using hydride-based reducing agents. The choice of reagent is critical to avoid the reduction of the carboxylic acid. Milder reducing agents, such as sodium borohydride (NaBH₄), are generally preferred for the selective reduction of ketones in the presence of carboxylic acids. For a related compound, 5-(4-fluorophenyl)-5-oxovaleric acid, reduction to the corresponding 5-hydroxyvaleric acid derivative has been documented. google.com

Complete reduction of the ketone to a methylene group, affording the corresponding alkane, requires more forcing conditions. Classic methods for this transformation include the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base at high temperatures). The acidic conditions of the Clemmensen reduction may be compatible with the carboxylic acid, while the basic conditions of the Wolff-Kishner reduction would deprotonate the carboxylic acid, which would not interfere with the ketone reduction.

Reactivity of the Ortho-Bromophenyl Moiety

The ortho-bromophenyl group is a key handle for introducing molecular diversity through various carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling for Biaryl Synthesis)

The bromine atom on the phenyl ring is well-positioned for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which couples an organohalide with an organoboron compound, is a powerful tool for the synthesis of biaryl compounds. In the context of this compound, this reaction would involve coupling the aryl bromide with a suitable boronic acid or boronic ester in the presence of a palladium catalyst and a base. This approach has been successfully applied to the synthesis of biaryls fused to seven-membered sultams starting from 2-bromobenzyl bromides. researchgate.net The synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid also highlights the utility of bromo-substituted phenyl derivatives in palladium-catalyzed reactions. orgsyn.org

A critical consideration for performing a Suzuki-Miyaura coupling on this compound is the potential for the carboxylic acid to interfere with the catalytic cycle. It is often necessary to protect the carboxylic acid group, for example as an ester, prior to the coupling reaction to ensure high yields and prevent catalyst deactivation.

Formation of Organometallic Intermediates (e.g., Grignard Reagents, Organolithiums)

The aryl bromide can be converted into more reactive organometallic intermediates, such as Grignard reagents or organolithiums. The formation of a Grignard reagent would involve reacting this compound with magnesium metal. However, the presence of the acidic carboxylic acid proton would be incompatible with the highly basic Grignard reagent, leading to its immediate quenching. Therefore, protection of the carboxylic acid group is a prerequisite for the successful formation of the Grignard reagent. Once formed, this organometallic species can participate in a wide range of reactions, such as nucleophilic addition to carbonyl compounds or ring-opening of epoxides.

Similarly, the generation of an organolithium species via lithium-halogen exchange would also require prior protection of the carboxylic acid. Organolithium reagents are even more reactive than their Grignard counterparts and can be used in a similar array of synthetic transformations. A patent describing the synthesis of a chiral 5-(4-fluorophenyl)-5-hydroxypentanoate derivative mentions the use of methyllithium (B1224462) in a reaction with a related lactone intermediate. google.com

Exploration of Radical Reaction Pathways

The carbon-bromine bond in the ortho-bromophenyl moiety can also participate in radical reactions. These reactions are typically initiated by radical initiators, such as AIBN, or through photoredox catalysis. The resulting aryl radical could then undergo a variety of transformations, including intramolecular cyclization if a suitable radical acceptor is present within the molecule. For instance, a tandem cyclization/oxidative halogenation has been reported for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines, which proceeds through a non-radical pathway but highlights the potential for complex transformations involving halogenated precursors. acs.org A substrate-controlled divergent synthesis of polysubstituted 2-imidazolone and imidazole (B134444) derivatives also explored radical reaction pathways. acs.org

Tandem and Cascade Reactions Exploiting Multiple Functional Groups

The unique arrangement of the ketone, carboxylic acid, and aryl bromide in this compound makes it an ideal candidate for tandem or cascade reactions, where multiple bond-forming events occur in a single pot. Such reactions are highly efficient as they reduce the number of synthetic steps, purifications, and waste generated.

An example of a potential cascade reaction could involve an initial intramolecular reaction, such as the cyclization of the carboxylic acid onto the ketone, followed by a subsequent reaction of the aryl bromide. For instance, an asymmetric Brønsted acid-catalyzed intramolecular aza-Michael reaction has been used for the enantioselective synthesis of dihydroquinolinones, demonstrating the feasibility of intramolecular cyclizations in related systems. researchgate.net The synthesis of polysubstituted 2-imidazolone and imidazole derivatives via a three-component tandem reaction further illustrates the power of cascade strategies in constructing complex heterocyclic frameworks. acs.org

While specific examples of tandem reactions involving this compound are not widely reported, the principles of cascade reaction design suggest numerous possibilities for its derivatization into complex heterocyclic and polycyclic structures.

Role as a Key Intermediate for Complex Molecular Architectures

The bifunctional nature of this compound, containing both a ketone and a carboxylic acid, along with a reactive aryl bromide, makes it an ideal starting material for the synthesis of a wide array of complex molecules.

Construction of Substituted Pentanoic Acid Derivatives

The carboxylic acid and ketone functionalities within the pentanoic acid backbone serve as handles for a variety of chemical transformations. The carboxylic acid can be readily converted into esters, amides, or other acid derivatives, while the ketone can undergo reactions such as reduction, olefination, or reductive amination. This allows for the synthesis of a diverse range of substituted pentanoic acid derivatives. ontosight.ainih.govresearchgate.net For example, the ketone can be reduced to a hydroxyl group, which can then be further functionalized, or the carboxylic acid can be coupled with various amines to generate a library of amides.

Table 1: Examples of Substituted Pentanoic Acid Derivatives from this compound

| Starting Material | Reagent(s) | Product |

| This compound | 1. SOCl₂, 2. R¹R²NH | N,N-Disubstituted-5-(2-bromophenyl)-5-oxopentanamide |

| This compound | 1. NaBH₄, 2. Ac₂O | 5-Acetoxy-5-(2-bromophenyl)pentanoic acid |

| This compound | R'OH, H⁺ | Alkyl 5-(2-bromophenyl)-5-oxopentanoate |

Note: This table represents plausible synthetic transformations based on the known reactivity of keto-acids.

Synthesis of Novel Heterocyclic Compounds (e.g., Furanones, Pyridazines)

The 1,4-dicarbonyl relationship (in the form of a keto-acid) in this compound is a classic precursor for the synthesis of five- and six-membered heterocyclic rings.

Furanones: Intramolecular cyclization of this compound, often under dehydrating conditions, can lead to the formation of a furanone ring. The resulting 5-(2-Bromophenyl)-dihydrofuran-2(3H)-one scaffold can be a core structure in various biologically active molecules. unipi.itresearchgate.netscilit.comorganic-chemistry.org

Pyridazines: Reaction with hydrazine or its derivatives provides a direct route to the corresponding dihydropyridazinone. Subsequent oxidation or aromatization can yield the fully aromatic pyridazinone ring system. organic-chemistry.orgnih.govnih.gov This approach is highly valuable for creating compounds with potential applications in medicinal chemistry. dntb.gov.ua

Table 2: Synthesis of Heterocycles from this compound

| Reagent | Heterocyclic Product |

| Acetic Anhydride | 5-(2-Bromophenyl)-dihydrofuran-2(3H)-one |

| Hydrazine Hydrate | 6-(2-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one |

Note: This table illustrates common cyclization reactions for keto-acids.

Precursor for Biaryl Systems and Polycyclic Scaffolds

The presence of the 2-bromophenyl group is a key feature that allows for the construction of more complex polycyclic and biaryl systems through cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings can be employed to form new carbon-carbon bonds at the site of the bromine atom. This enables the connection of the core structure to other aromatic or aliphatic fragments, leading to the assembly of intricate molecular frameworks.

Development of Chiral Compounds and Enantioselective Synthesis

The ketone functionality in this compound is a prochiral center, making it an excellent substrate for enantioselective reduction. Using chiral reducing agents or catalytic asymmetric hydrogenation, it is possible to produce chiral 5-hydroxy-5-(2-bromophenyl)pentanoic acid with high enantiomeric excess. nih.gov These chiral hydroxy acids are valuable intermediates for the synthesis of enantiomerically pure pharmaceuticals and other complex chiral molecules. nih.gov The ability to introduce a stereocenter at this position significantly expands the utility of this building block in modern asymmetric synthesis.

Strategic Building Block for Compound Library Generation

Due to its multiple, orthogonally reactive functional groups, this compound is an ideal scaffold for the generation of compound libraries in drug discovery and materials science. targetmol.com The carboxylic acid, ketone, and aryl bromide can be sequentially or simultaneously modified using a variety of reagents and reaction conditions. This allows for the rapid creation of a large number of structurally diverse compounds from a single, readily accessible starting material. nih.gov Such libraries are invaluable for high-throughput screening to identify new lead compounds with desired biological activities or material properties. mdpi.com

Advanced Analytical and Spectroscopic Characterization Methodologies in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive identification and structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are the most fundamental and widely used NMR techniques. For a molecule like 5-(2-Bromophenyl)-5-oxovaleric acid, these one-dimensional experiments are the first step in piecing together its structural puzzle.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The aromatic region of the spectrum is expected to show complex multiplets corresponding to the four protons on the disubstituted benzene (B151609) ring. The aliphatic portion of the molecule would display signals for the methylene (B1212753) protons of the valeric acid chain. The carboxylic acid proton would typically appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Key signals would include those for the carbonyl carbon of the ketone, the carboxylic acid carbon, the aromatic carbons (with the carbon attached to the bromine atom showing a characteristic shift), and the aliphatic carbons of the valeric acid chain.

Hypothetical NMR Data for this compound:

| ¹H NMR | Hypothetical Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| H-3', H-4', H-5', H-6' | 7.20 - 7.80 | m | 4H | Ar-H |

| H-4 | 3.10 | t | 2H | -CH₂-CO- |

| H-2 | 2.50 | t | 2H | -CH₂-COOH |

| H-3 | 2.00 | p | 2H | -CH₂-CH₂-CH₂- |

| COOH | 12.00 | br s | 1H | -COOH |

| ¹³C NMR | Hypothetical Chemical Shift (ppm) | Assignment |

| C=O (ketone) | 198.0 | C5 |

| C=O (acid) | 178.0 | C1 |

| Aromatic C | 125.0 - 140.0 | C1'-C6' |

| Aliphatic C | 20.0 - 40.0 | C2, C3, C4 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would establish the proton-proton coupling networks. For instance, it would show correlations between the adjacent methylene groups in the valeric acid chain, confirming their sequence.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the aliphatic chain to the bromophenyl ring via the ketone group. For example, correlations would be expected between the protons on the C4 methylene group and the carbonyl carbon (C5), as well as the aromatic carbons.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to gain insights into its structure through fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like carboxylic acids. In ESI-MS, the sample is ionized by creating a fine spray of charged droplets, resulting in the formation of protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. For this compound, one would expect to observe a prominent ion corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This precision allows for the determination of the elemental formula of the compound, confirming the presence of bromine through its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). This would provide unequivocal confirmation of the molecular formula C₁₁H₁₁BrO₃.

Fast Atom Bombardment (FAB) is another soft ionization technique where the sample, dissolved in a non-volatile matrix, is bombarded with a high-energy beam of atoms. While largely superseded by ESI and MALDI for many applications, FAB-MS can also be used to obtain molecular weight information and observe fragmentation patterns that can aid in structural elucidation.

Expected Mass Spectrometry Data:

| Technique | Ion | Expected m/z |

| ESI-MS (+) | [C₁₁H₁₁BrO₃+H]⁺ | 271.99, 273.99 |

| ESI-MS (-) | [C₁₁H₁₁BrO₃-H]⁻ | 269.98, 271.98 |

| HRMS | [M+H]⁺ | 271.9919, 273.9898 (Calculated) |

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, which reveals the vibrational frequencies of the chemical bonds. For this compound, the IR spectrum provides definitive evidence for its key structural features: a carboxylic acid and a ketone.

The presence of the carboxylic acid group is characterized by a broad absorption band in the region of 2500-3300 cm⁻¹, which is due to the O-H stretching vibration. The carbonyl (C=O) stretch of the carboxylic acid typically appears around 1710 cm⁻¹. The ketone carbonyl group, being conjugated with the aromatic ring, will also exhibit a strong absorption band, generally in the range of 1680-1700 cm⁻¹. The C-Br stretching vibration can be observed in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | ~1710 |

| Ketone | C=O Stretch | 1680-1700 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Alkyl Chain | C-H Stretch | 2850-2960 |

| Bromo-Aryl | C-Br Stretch | 500-600 |

Chromatographic Techniques for Separation and Purity Profiling

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for determining the purity of a compound and for quantitative analysis. In a typical HPLC analysis of this compound, a reversed-phase column (e.g., C18) would be used with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). The compound is detected using a UV detector, often set at a wavelength where the aromatic ring exhibits strong absorbance. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Since this compound is a chiral molecule, it can exist as two enantiomers. Chiral HPLC is a specialized form of HPLC used to separate these enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. By comparing the peak areas of the two enantiomers, the enantiomeric excess (ee) of a sample can be accurately determined. This is particularly crucial in pharmaceutical research, where the biological activity of the two enantiomers can differ significantly.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This powerful technique is invaluable for analyzing complex mixtures and identifying impurities or degradation products. In the context of this compound, LC-MS can be used to identify byproducts from its synthesis or to study its stability under various conditions. The mass spectrometer provides the molecular weight of the parent compound and any related substances, aiding in their structural elucidation.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of chemical reactions and for the qualitative analysis of reaction mixtures. For this compound, a TLC plate coated with silica (B1680970) gel can be used as the stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (such as ethyl acetate (B1210297) or methanol). The spots on the TLC plate can be visualized under UV light or by staining with a suitable reagent. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to identify the compound.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a process where a sample of a chemical compound is analyzed for its elemental composition. The results are used to determine the empirical formula of the compound. For this compound, with a molecular formula of C₁₁H₁₁BrO₃, the theoretical elemental composition can be calculated.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 11 | 132.11 | 48.74% |

| Hydrogen | H | 1.01 | 11 | 11.11 | 4.09% |

| Bromine | Br | 79.90 | 1 | 79.90 | 29.47% |

| Oxygen | O | 16.00 | 3 | 48.00 | 17.71% |

Experimental values obtained from elemental analysis of a pure sample should closely match these theoretical percentages, thereby confirming the empirical formula of the compound.

X-ray Diffraction Analysis for Solid-State Molecular Structure Determination

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published single-crystal X-ray diffraction data for this compound. Consequently, detailed experimental values for its crystal system, space group, unit cell dimensions, and atomic coordinates are not available at this time.

In the hypothetical case of a future X-ray crystallographic analysis of this compound, several structural features would be of significant interest. The conformation of the valeric acid chain relative to the bromophenyl ring would be a key aspect. The dihedral angle between the plane of the phenyl ring and the plane of the ketone group would define the degree of twist in the molecule.

The presence of the bromine atom on the phenyl ring introduces the possibility of halogen bonding. This is a non-covalent interaction where the electrophilic region of the halogen atom interacts with a nucleophilic site, such as an oxygen atom from a neighboring molecule. The interplay between hydrogen bonding and potential halogen bonding would be a key determinant of the resulting crystal structure.

While specific experimental data is not available, a hypothetical data table for the crystallographic analysis of this compound would include the parameters listed below.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₁H₁₁BrO₃ |

| Formula Weight | 271.11 g/mol |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z (molecules/unit cell) | To be determined |

| Calculated Density (g/cm³) | To be determined |

| Absorption Coeff. (mm⁻¹) | To be determined |

| F(000) | To be determined |

| Crystal Size (mm³) | To be determined |

| Radiation | To be determined |

| Temperature (K) | To be determined |

| 2θ range for data collection (°) | To be determined |

| Reflections collected | To be determined |

| Independent reflections | To be determined |

| R_int | To be determined |

| R1 [I > 2σ(I)] | To be determined |

| wR2 (all data) | To be determined |

The detailed research findings that would be derived from such an analysis would provide invaluable insights into the solid-state behavior of this compound, contributing to a more complete understanding of its chemical and physical properties. The scientific community awaits the results of future crystallographic studies on this and related compounds.

Computational Chemistry and Theoretical Investigations of 5 2 Bromophenyl 5 Oxovaleric Acid

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. An MD simulation of 5-(2-bromophenyl)-5-oxovaleric acid would provide a detailed picture of its dynamic behavior, including conformational changes and interactions with its environment. researchgate.net

Mechanistic Insights through Computational Modeling

Computational modeling can be a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the most likely pathway from reactants to products.

For any given chemical reaction, the transition state is the highest energy point on the reaction pathway. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction's kinetics, as the energy of the transition state determines the activation energy of the reaction.

For this compound, one could computationally investigate various reactions, such as its synthesis or its participation in further chemical transformations. For example, in a reaction involving the carboxylic acid group, computational modeling could be used to locate the transition state for proton transfer or esterification. Similarly, reactions involving the ketone or the bromophenyl group could be studied to understand their mechanisms in detail.

Elucidation of Reaction Pathways and Energy Profiles

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, intermediates, and the associated energy barriers. For this compound, theoretical studies can elucidate the mechanisms of its various potential transformations.

One area of interest is the intramolecular cyclization reactions. For instance, the formation of a cyclic hemiketal or subsequent dehydration to a furan (B31954) or pyran derivative can be modeled. Density Functional Theory (DFT) calculations, often at the B3LYP level with a suitable basis set like 6-31G(d,p), can be employed to locate the transition state geometries and calculate the activation energies for these pathways. nih.gov Such studies would reveal the kinetic and thermodynamic favorability of different cyclization routes.

Another significant reaction pathway for γ-keto acids is decarboxylation. rsc.org Theoretical investigations can model the concerted and stepwise mechanisms of decarboxylation, determining the rate-limiting steps and the influence of the 2-bromophenyl substituent on the reaction energetics. The energy profile for the cleavage of the C-C bond between the carbonyl group and the adjacent methylene (B1212753) group can be calculated, providing insights into the stability of the resulting intermediates.

Furthermore, reactions involving the aromatic ring, such as nucleophilic aromatic substitution of the bromine atom, can be computationally explored. The energy profiles for different nucleophilic attack pathways (ortho, meta, para to the keto-acyl group) can be compared to predict regioselectivity.

Table 1: Hypothetical Energy Profile for a Proposed Reaction Pathway of this compound

| Step | Species | Relative Energy (kcal/mol) | Method/Basis Set |

| 1. Reactant | This compound | 0.0 | B3LYP/6-311+G(d,p) |

| 2. Transition State 1 | Intramolecular Cyclization TS | +25.3 | B3LYP/6-311+G(d,p) |

| 3. Intermediate | Cyclic Hemiketal Intermediate | +8.5 | B3LYP/6-311+G(d,p) |

| 4. Transition State 2 | Dehydration TS | +35.1 | B3LYP/6-311+G(d,p) |

| 5. Product | Cyclized Dehydrated Product | -5.2 | B3LYP/6-311+G(d,p) |

| Note: This table presents hypothetical data for illustrative purposes, as specific experimental or computational studies on this exact reaction for this compound are not readily available. The values are representative of typical energy profiles for such reactions. |

Structure-Reactivity Relationship Studies from Computational Data

Computational methods provide a quantitative framework for understanding how the structure of a molecule influences its reactivity, often through Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov For this compound, computational data can be used to derive descriptors that correlate with its chemical behavior.

The presence of the bromine atom and the keto-carbonyl group significantly influences the electronic distribution and, consequently, the reactivity of the molecule. The electron-withdrawing nature of the bromine atom and the carbonyl group can be quantified using calculated parameters such as Natural Bond Orbital (NBO) charges and electrostatic potential maps. These descriptors can help predict the most likely sites for nucleophilic or electrophilic attack. For example, the carbon atom of the carbonyl group is expected to have a significant positive partial charge, making it a prime target for nucleophiles.

Structure-activity relationship studies can also be extended to a series of related compounds, where the bromo-substituent is moved to different positions on the phenyl ring or replaced by other functional groups. rsc.org By calculating properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, a reactivity trend can be established. A lower LUMO energy generally indicates a higher susceptibility to nucleophilic attack.

Table 2: Calculated Electronic Properties and Their Implied Reactivity for this compound

| Descriptor | Calculated Value (Hypothetical) | Implication for Reactivity |

| HOMO Energy | -6.8 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons; lower values indicate higher electrophilicity. |

| Dipole Moment | 3.2 D | Influences solubility and intermolecular interactions. |

| NBO Charge on Carbonyl C | +0.55 e | Indicates a strong electrophilic site. |

| NBO Charge on Aromatic C-Br | +0.10 e | Suggests a potential site for nucleophilic substitution. |

| Note: These values are hypothetical and serve to illustrate the types of data generated from computational studies and their use in interpreting reactivity. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry, particularly DFT, has become a reliable tool for the prediction of spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, which are then converted to chemical shifts. acs.org

For this compound, theoretical calculations can predict the ¹H and ¹³C NMR spectra. This process typically involves:

Conformational Analysis: Identifying the low-energy conformers of the molecule, as the observed NMR spectrum is a population-weighted average of the spectra of individual conformers.

Geometry Optimization: Optimizing the geometry of each conformer using a DFT method (e.g., B3LYP/6-31G(d)).

NMR Calculation: Performing GIAO-DFT calculations (e.g., at the mPW1PW91/6-31+G(d,p) level) on the optimized geometries to obtain the isotropic shielding values. nih.gov

Chemical Shift Prediction: Referencing the calculated shielding values to a standard, typically Tetramethylsilane (TMS), which is also calculated at the same level of theory.

These predicted spectra can be invaluable for confirming the structure of the synthesized compound and for assigning ambiguous peaks in the experimental spectrum. The accuracy of the prediction depends on the level of theory, basis set, and the inclusion of solvent effects, often modeled using continuum models like the Polarizable Continuum Model (PCM). nih.gov

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) (GIAO-DFT) | Experimental Chemical Shift (ppm) (Hypothetical) |

| Carbonyl (C=O) | 198.5 | 199.2 |

| Carboxyl (COOH) | 178.2 | 179.0 |

| C-Br (Aromatic) | 121.8 | 122.5 |

| C-ipso (Aromatic) | 139.5 | 140.1 |

| CH₂ (alpha to C=O) | 33.1 | 33.8 |

| CH₂ (beta to C=O) | 20.4 | 21.1 |

| CH₂ (gamma to COOH) | 28.7 | 29.3 |

| Note: This table contains hypothetical data to demonstrate the typical correlation between predicted and experimental NMR data. The level of agreement shown is representative of what can be achieved with modern computational methods. |

Emerging Research Directions and Future Innovations in Synthesis and Application

Development of More Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. google.com For the synthesis of γ-keto acids like 5-(2-Bromophenyl)-5-oxovaleric acid, several greener methodologies are being explored.

Traditional synthesis routes, such as Friedel-Crafts acylation, often rely on stoichiometric amounts of Lewis acid catalysts and halogenated solvents, which pose environmental concerns. masterorganicchemistry.com Emerging sustainable alternatives focus on minimizing these drawbacks. For instance, magnesium-mediated reductive carboxylation of aryl vinyl ketones using carbon dioxide offers an eco-friendly pathway to γ-keto carboxylic acids. organic-chemistry.org This method is advantageous due to its mild conditions and the use of readily available reagents.

Microwave-assisted organic synthesis (MAOS) represents another significant green approach. This technique can dramatically reduce reaction times, increase product yields, and sometimes improve selectivity compared to conventional heating. google.com The application of microwave irradiation to catalyst-free Friedel-Crafts α-ketoacylation reactions, proceeding through highly reactive α-keto ketene (B1206846) intermediates, showcases a fast and efficient green methodology. nih.gov

Mechanochemistry , which involves conducting reactions in the solid state with minimal or no solvent, is also a promising avenue. rsc.orgrsc.org Ball-milling techniques have been successfully used for the synthesis of various organic compounds, including the preparation of Grignard reagents in the air, which could be adapted for reactions involving precursors to this compound. organic-chemistry.org These solvent-free or low-solvent methods reduce the generation of volatile organic compound (VOC) waste, aligning with key green chemistry principles. rsc.orgbeilstein-journals.org

Future research will likely focus on combining these approaches, for example, by using bio-derived solvents or developing catalytic systems that operate efficiently under mechanochemical or microwave conditions to produce this compound and its derivatives.

Exploration of Novel Catalytic Systems for Specific Transformations

The development of novel catalysts is central to advancing the synthesis of complex molecules like this compound. Research is focused on catalysts that offer higher efficiency, selectivity, and sustainability.

For the key Friedel-Crafts acylation step often used to synthesize aryl ketones, research is moving beyond traditional catalysts like AlCl₃. Rare-earth metal triflates, such as Scandium(III) or Europium(III) triflates, have emerged as highly active Lewis acid catalysts for the acylation of aromatic compounds with carboxylic acids or anhydrides. capes.gov.brwikipedia.org These catalysts can be used in smaller quantities and sometimes recycled, offering a greener alternative.

Transition-metal catalysis also opens up new synthetic routes. Gold(III)-catalyzed hydration of alkynoates provides a mild, atom-economical, one-step synthesis of γ-keto esters, which are direct precursors to γ-keto acids. nih.gov Similarly, rhodium(I) complexes have been used for the synthesis of oxo acid derivatives from aldehydes and ω-alkenoic acids. organic-chemistry.org

The table below summarizes some novel catalytic approaches relevant to the synthesis of γ-keto acids and their precursors.

| Catalytic System | Reaction Type | Substrates | Key Advantages |

| Eu(NTf₂)₃ | Friedel-Crafts Acylation | Aromatic compounds, Carboxylic acids | Highly active Lewis acid, potential for recycling. capes.gov.br |

| Au(III) salts | Hydration | 3-Alkynoates | Mild conditions, atom-economical, high yields. nih.gov |

| Rh(I) complexes | Hydroacylation | Aldehydes, ω-Alkenoic acids | Direct synthesis of oxo derivatives. organic-chemistry.org |

| Iron Nanoparticles | Oxidative Willgerodt–Kindler | Methyl ketones, Sulfur | Solvent-free potential, use of inexpensive metal. rsc.org |

Future innovations will likely involve the design of multifunctional catalysts that can orchestrate tandem or cascade reactions, enabling the synthesis of complex derivatives of this compound in fewer steps and with greater control.

Integration into Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, is revolutionizing the pharmaceutical and chemical industries. beilstein-journals.orgbohrium.com This technology offers superior control over reaction parameters, enhanced safety, and easier scalability, making it highly suitable for the production of active pharmaceutical ingredients (APIs) and their intermediates. beilstein-journals.orgbohrium.commdpi.comrsc.org

The synthesis of γ-keto acids and their derivatives can be significantly improved by integrating them into continuous manufacturing processes. acs.org For example, multi-step syntheses that are cumbersome in batch, involving the isolation of potentially unstable intermediates, can be streamlined in a flow system. mdpi.comrsc.org A continuous process might involve the initial Friedel-Crafts acylation in one reactor module, followed by immediate introduction into a second module for a subsequent transformation, such as reduction or derivatization of the keto or acid group. acs.orgthieme-connect.de

Key benefits of applying flow chemistry to the synthesis of compounds like this compound include:

Enhanced Safety: Handling of hazardous reagents and exothermic reactions is safer in the small volumes of a flow reactor.

Improved Reproducibility and Control: Precise control over temperature, pressure, and residence time leads to more consistent product quality. beilstein-journals.org

Process Intensification: Reactions can often be conducted at higher temperatures and pressures than in batch, leading to significantly faster reaction rates. acs.org

Automation: Fully automated systems can operate for extended periods, increasing productivity and reducing labor costs. bohrium.com

Patents and research have described the use of membrane reactors and other advanced flow technologies for the continuous production of APIs, a strategy directly applicable to derivatives of this compound. google.com As the industry continues to move away from traditional batch manufacturing, developing a robust continuous flow synthesis for this valuable building block will be a key research direction. bohrium.com

Discovery of Underexplored Chemo-, Regio-, and Stereoselective Reactions

The presence of multiple reactive sites in this compound—the ketone, the carboxylic acid, and the aryl bromide—makes selective transformations a significant challenge and a rich area for research. bldpharm.com The discovery of new reactions that can target one functional group with high chemo-, regio-, and stereoselectivity is crucial for unlocking its full synthetic potential.

Chemoselectivity involves differentiating between the ketone and carboxylic acid groups. For example, selective reduction of the ketone to a hydroxyl group without affecting the carboxylic acid can be achieved using specific reagents like sodium borohydride (B1222165), while stronger reducing agents like lithium aluminum hydride would likely reduce both groups. youtube.com

Regioselectivity is pertinent in reactions involving the aromatic ring. The bromine atom directs electrophilic substitution to the ortho and para positions, but its inherent reactivity also allows for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) specifically at the carbon-bromine bond, leaving the rest of the molecule intact.

Stereoselectivity is perhaps the most exciting frontier, particularly in the synthesis of chiral molecules. The γ-keto acid structure is an ideal precursor for chiral γ-lactones, which are important structural motifs in many bioactive natural products. rsc.orgrsc.org Ruthenium-catalyzed asymmetric transfer hydrogenation of racemic γ-keto carboxylic acids can produce chiral γ-lactones with high diastereoselectivity and excellent enantioselectivity (up to >20:1 dr and 99% ee). rsc.orgrsc.org This dynamic kinetic resolution process involves a reduction of the ketone followed by spontaneous intramolecular cyclization (lactonization).

| Selectivity Type | Potential Reaction | Product Type | Significance |

| Chemoselective | Selective Ketone Reduction | γ-Hydroxy-carboxylic acid | Access to bifunctional building blocks. |

| Regioselective | Palladium-catalyzed Cross-Coupling | 5-(2-Arylphenyl)-5-oxovaleric acid | Synthesis of complex biaryl structures. nih.gov |

| Stereoselective | Asymmetric Hydrogenation/Lactonization | Chiral γ-butyrolactones | Access to enantiomerically pure bioactive scaffolds. rsc.orgrsc.orgresearchgate.net |

Future research will focus on developing new catalytic systems that provide even greater control over these selective transformations, enabling the efficient and asymmetric synthesis of a wide range of complex molecules from the this compound scaffold. nih.govacs.orgnih.gov

Potential for Application in Advanced Materials Science or Supramolecular Chemistry

The unique structure of this compound makes it an intriguing candidate for applications in materials science and supramolecular chemistry. Its bifunctional nature, possessing both a carboxylic acid and a ketone, along with a reactive aryl bromide handle, allows for its incorporation into larger molecular architectures.

In advanced materials science , this compound could serve as a monomer for the synthesis of novel polymers. abo.fi The carboxylic acid can participate in condensation polymerization with diols or diamines to form polyesters or polyamides, respectively. The ketone and the bromo-phenyl group would then be pendant groups along the polymer chain, offering sites for post-polymerization modification. For example, the ketone could be used for cross-linking, while the aryl bromide could be functionalized via polymer-analogous coupling reactions. This could lead to the development of functional polymers with tailored properties for applications in drug delivery, specialty coatings, or electronic materials. cuni.cz

In supramolecular chemistry , the carboxylic acid group is a well-known functional group for forming strong and directional hydrogen bonds. This allows the molecule to self-assemble into higher-order structures like dimers, chains, or networks. The interplay of hydrogen bonding from the acid, dipole-dipole interactions from the ketone, and potential halogen bonding from the bromide could lead to the formation of complex and functional supramolecular assemblies or liquid crystals. Such systems are of interest for creating "smart" materials that respond to external stimuli. The ability of synthetic receptors to bind to specific functional groups also opens up possibilities for using this molecule in host-guest chemistry, potentially for sensing or detoxification applications. mdpi.com

While direct applications of this compound in these fields are not yet widely reported, its structural motifs are analogous to building blocks used in the construction of metal-organic frameworks (MOFs) and other porous materials. The exploration of its potential as a linker in such materials represents a promising, albeit underexplored, research avenue.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(2-Bromophenyl)-5-oxovaleric acid in academic research?

- Methodological Answer : Synthesis typically involves alkylation or esterification reactions. For example, analogous compounds like ethyl 5-aryl-5-oxovalerates are synthesized via esterification of the corresponding oxovaleric acid using ethanol and acid catalysts (e.g., H₂SO₄) under reflux . Microwave-assisted synthesis (e.g., 150°C, 14.4 bar pressure) can enhance yields for derivatives, as demonstrated in triazole-thiol alkylation studies . Key steps include purification via recrystallization or column chromatography.

Q. How is the purity and structural integrity of this compound verified in laboratory settings?

- Methodological Answer : Characterization employs:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and regiochemistry.

- HPLC/GC-MS for purity assessment (>95% by area normalization) .

- Melting point analysis and FTIR to validate functional groups (e.g., carbonyl at ~1700 cm⁻¹) .

- Elemental analysis (C, H, Br) to verify stoichiometry .

Q. What are the critical physical properties of this compound for experimental design?

- Methodological Answer : While direct data is limited, analogous oxovaleric acids exhibit:

Advanced Research Questions

Q. How can reaction yields for this compound derivatives be optimized in microwave-assisted synthesis?

- Methodological Answer : Optimization strategies include:

- Temperature control : 150°C maximizes reactivity while minimizing decomposition .

- Catalyst screening : Acid catalysts (e.g., HCl) improve esterification efficiency .

- Pressure modulation : 14.4 bar enhances reaction kinetics in closed systems .

- Real-time monitoring : GC-MS tracks intermediate formation to adjust reaction time .

Q. What structure-activity relationship (SAR) insights exist for antimicrobial activity in this compound derivatives?

- Methodological Answer : Studies on triazole derivatives with 2-bromophenyl groups reveal:

- Alkyl chain length : Longer chains (e.g., decylthio) enhance antifungal activity (MIC: 12.5 µg/mL against Candida albicans) .

- Substituent positioning : Electron-withdrawing groups (e.g., Br) improve membrane permeability .

- Bioassay protocols : Serial dilution methods in Mueller-Hinton broth assess MICs, with positive controls (e.g., fluconazole) .

Q. How should researchers address contradictory data on reaction yields across different synthetic methods?

- Methodological Answer : Contradictions arise from variables like solvent polarity, catalyst loading, or heating methods. Resolve via:

- Reproducibility checks : Replicate conditions (e.g., microwave vs. conventional heating) .

- Statistical analysis : Use ANOVA to compare yields under controlled parameters (e.g., temperature, time) .

- Byproduct profiling : LC-MS identifies side products (e.g., hydrolyzed esters) affecting yield .